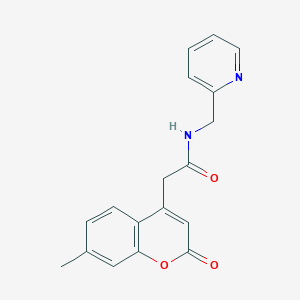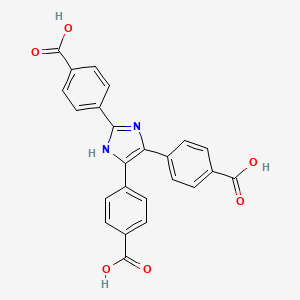
4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid is a complex organic compound with the molecular formula C24H16N2O6 and a molecular weight of 428.39 g/mol . This compound is characterized by the presence of an imidazole ring substituted with three benzoic acid groups at the 2, 4, and 5 positions. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Méthodes De Préparation
The synthesis of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution with Benzoic Acid Groups: The imidazole ring is then subjected to electrophilic aromatic substitution reactions with benzoic acid derivatives to introduce the benzoic acid groups at the desired positions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid primarily involves its ability to coordinate with metal ions through its imidazole and carboxylate groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. For example, in MOFs, the compound acts as a linker between metal clusters, creating a porous structure that can trap and store gases or catalyze chemical reactions .
Comparaison Avec Des Composés Similaires
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid can be compared with other similar compounds, such as:
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: This compound has a similar structure but with methyl groups on the central benzene ring, which can affect its coordination properties and reactivity.
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid derivatives: Various derivatives with different substituents on the benzoic acid groups can exhibit different chemical and physical properties.
The uniqueness of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid lies in its specific substitution pattern and the presence of the imidazole ring, which provides versatile coordination sites for metal ions .
Propriétés
IUPAC Name |
4-[2,4-bis(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-22(28)16-7-1-13(2-8-16)19-20(14-3-9-17(10-4-14)23(29)30)26-21(25-19)15-5-11-18(12-6-15)24(31)32/h1-12H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLCYIDQOYKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)
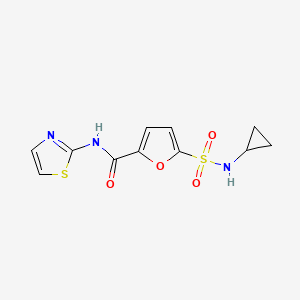
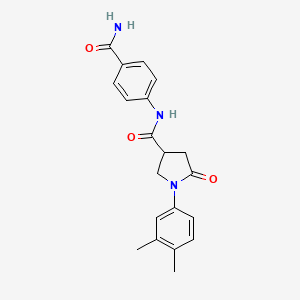
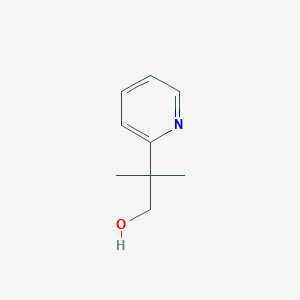
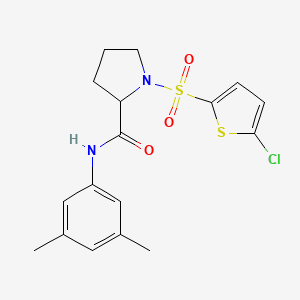
![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)
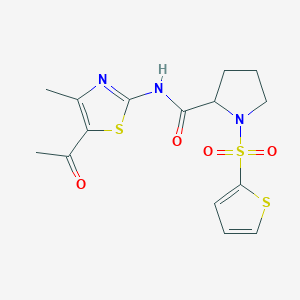
![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2745058.png)
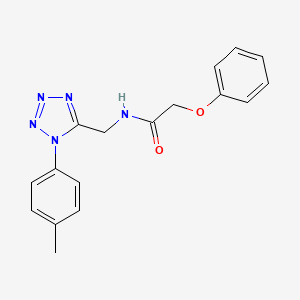
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2745062.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2745064.png)
